molecular formula C18H18FNO3S B2454990 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1448124-83-1

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2454990
CAS No.: 1448124-83-1
M. Wt: 347.4
InChI Key: KORSWNATSCPTGU-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound featuring an azetidine ring core, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry. The azetidine scaffold is valued for its contribution to molecular geometry and metabolic stability, often serving as a saturated bioisostere for carbonyl groups or other functional groups in drug design . This particular molecule is functionalized with a (4-fluorophenyl)sulfonyl group at the 3-position of the azetidine ring and is acylated at the nitrogen with a 2-(m-tolyl)acetyl group. The presence of the sulfonyl group can enhance membrane permeability and influence the compound's electronic properties, while the fluorophenyl moiety is a common pharmacophore used to modulate binding affinity and pharmacokinetic parameters . As a chemical building block, this compound is primarily used in research and development, particularly in the synthesis of more complex molecules for pharmaceutical screening. Azetidine derivatives are explored in the development of therapies for various conditions, including as inhibitors for neurological targets like SLACK potassium channels and as components in antimicrobial agents . Researchers utilize this reagent to introduce a constrained, polar fragment into a molecule, which can help in optimizing the potency and drug-like properties of lead compounds. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for proper personal protective equipment and handling procedures.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSWNATSCPTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the azetidine ring.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides and a base.

    Attachment of the Tolyl Group: The final step involves the attachment of the tolyl group through Friedel-Crafts acylation or similar reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein binding, and other biological interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and sulfonyl groups can enhance its binding affinity and specificity, while the azetidine ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone can be compared with other compounds that have similar structural features:

    1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone: Contains a methylphenyl group, potentially altering its chemical properties and applications.

    1-(3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone:

The uniqueness of this compound lies in the combination of its fluorophenyl and sulfonyl groups, which confer specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic compound belonging to the azetidine class, characterized by its unique structural features that confer potential biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly focusing on its therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine, followed by acylation with m-tolyl ethanone. The process generally employs solvents like dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it has been suggested that the compound could disrupt bacterial enzyme functions, resulting in cell death. Additionally, studies indicate that it may act as an inhibitor of beta-secretase, an enzyme implicated in Alzheimer's disease pathology by promoting the formation of amyloid beta plaques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

The compound's ability to inhibit beta-secretase has led to investigations into its neuroprotective properties. In models simulating Alzheimer's disease, it has shown promise in reducing amyloid plaque formation, which is crucial for developing therapeutic strategies against neurodegenerative diseases.

Case Studies and Research Findings

Study Objective Findings
Burnett et al. (1998)Investigate cholesterol absorption inhibitionThe compound displayed significant efficacy in lowering plasma cholesterol levels in animal models .
Recent InvestigationsAssess neuroprotective effectsDemonstrated inhibition of beta-secretase with potential implications for Alzheimer's treatment.
Antimicrobial StudiesEvaluate antibacterial activityShowed effectiveness against multiple bacterial strains in vitro .

Q & A

Basic: What are the common synthetic routes for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone?

The synthesis typically involves multi-step organic reactions starting with azetidine ring formation, followed by sulfonylation and aryl group introduction. Key steps include:

  • Azetidine Core Synthesis : Cyclization of precursors (e.g., β-amino alcohols or halides) under basic conditions .
  • Sulfonylation : Reaction of the azetidine with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl linkage .
  • Aryl Ethanone Coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the m-tolyl ethanone group, often using Lewis acid catalysts (e.g., AlCl₃) .
    Critical Parameters : Solvent polarity (e.g., dichloromethane for sulfonylation), temperature control (0–25°C), and stoichiometric ratios to minimize side products .

Advanced: How can structural ambiguities in this compound be resolved using combined spectroscopic and computational methods?

Ambiguities in stereochemistry or substituent positioning can be addressed via:

  • X-ray Crystallography : To confirm 3D conformation of the azetidine ring and sulfonyl group orientation .
  • DFT Calculations : Pairing NMR data (e.g., 1^1H/13^{13}C chemical shifts) with computational modeling to validate electronic environments of the m-tolyl and fluorophenyl groups .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular formula and fragmentation patterns .

Basic: What biological assays are suitable for evaluating its enzyme inhibition potential?

  • Kinase/Protease Inhibition Assays : Use fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ for kinases) .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 14^{14}C-tagged) to assess membrane permeability .
  • Dose-Response Profiling : IC₅₀ determination via serial dilution in enzyme-rich buffers (pH 7.4, 37°C) .

Advanced: How to address contradictory data in reported biological activities of structurally related compounds?

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from artifactual signals .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the sulfonyl group (e.g., 4-fluoro vs. 4-chloro) to isolate electronic vs. steric effects .
  • Meta-Analysis : Cross-reference datasets from PubMed and CAS Common Chemistry to identify trends in fluorophenyl-sulfonyl derivatives .

Basic: What chemical reactions are feasible for modifying the azetidine or sulfonyl moieties?

  • Nucleophilic Substitution : Replace the sulfonyl group with thioethers using NaSH .
  • Oxidation/Reduction : Convert the ethanone to ethanol via NaBH₄, preserving the azetidine core .
  • Cross-Coupling : Suzuki-Miyaura reactions to diversify the m-tolyl group (e.g., introduce halogens for further functionalization) .

Advanced: How to optimize reaction conditions for regioselective modifications?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonyl group reactivity .
  • Catalyst Tuning : Use Pd(OAc)₂ with SPhos ligand for selective cross-coupling at the m-tolyl position .
  • In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction times .

Basic: What analytical techniques are recommended for purity assessment?

  • HPLC-UV/ELSD : C18 columns with acetonitrile/water gradients to detect impurities (<0.5% threshold) .
  • DSC (Differential Scanning Calorimetry) : Monitor melting point consistency (±2°C) to confirm crystalline purity .
  • Elemental Analysis : Validate C, H, N, S, F content within ±0.4% of theoretical values .

Advanced: How to validate analytical methods for trace impurity detection?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions to simulate degradation pathways .
  • LC-MS/MS : Quantify sub-ppm impurities using MRM (multiple reaction monitoring) modes .
  • Validation Parameters : Assess linearity (R² > 0.995), LOD/LOQ (≤0.1%), and inter-day precision (RSD < 5%) .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
  • Waste Disposal : Segregate halogenated waste (due to fluorine) in designated containers .

Advanced: How to predict in silico toxicity profiles for derivatives?

  • QSAR Modeling : Use tools like ADMET Predictor™ to estimate hepatotoxicity and hERG channel inhibition .
  • Derek Nexus : Screen for structural alerts (e.g., sulfonamide-related hypersensitivity) .
  • CYP450 Inhibition Assays : Combine computational docking (AutoDock Vina) with in vitro microsomal studies .

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